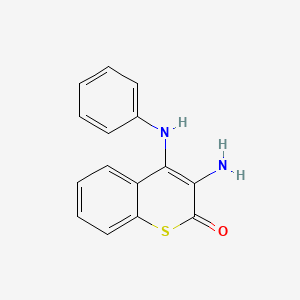

1-Thiocoumarin, 3-amino-4-anilino-

Description

1-Thiocoumarin, 3-amino-4-anilino- is a sulfur-containing coumarin derivative characterized by a thiocoumarin core (where the lactone oxygen is replaced by sulfur) substituted with an amino (-NH₂) group at position 3 and an anilino (-NH-C₆H₅) group at position 2. This structural motif combines the photophysical properties of coumarins with enhanced electronic and steric effects due to sulfur and aromatic amine substituents.

Properties

CAS No. |

59647-37-9 |

|---|---|

Molecular Formula |

C15H12N2OS |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

3-amino-4-anilinothiochromen-2-one |

InChI |

InChI=1S/C15H12N2OS/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)18/h1-9,17H,16H2 |

InChI Key |

PRLYBSAUHBLGJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)SC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Thiocoumarin, 3-amino-4-anilino- typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The brominated derivative 3-(bromoacetyl)coumarin serves as a key intermediate for nucleophilic substitutions. Reactions occur at the α-carbon of the acetyl group with various nucleophiles:

This reactivity enables creation of heterocyclic systems through S- and N-centered nucleophilic attacks .

Cyclocondensation Reactions

The compound participates in multi-component cyclization processes:

Key examples:

-

With ammonium acetate: Forms oxopyrrolylquinolinone derivatives via:

-

With cyanothioacetamide: Produces tricyclic systems through:

Michael addition → ring closure → elimination

(IR: 2209 cm⁻¹ C≡N stretch, no OH/NH bands)

Michael Addition Reactions

The electron-deficient thiocoumarin core facilitates conjugate additions:

Documented cases:

-

Reaction with α,β-unsaturated ketones:

-

With nitroalkenes: Forms tricyclic structures via thio[3+2] cyclization

Catalyst: K₂CO₃

Regioselectivity: >95% C-C bond formation

Multicomponent Reactions (MCRs)

Three-component syntheses demonstrate exceptional efficiency:

Biological Activity Modulation Through Derivatization

Structural modifications significantly impact pharmacological properties:

Optimized derivatives show:

-

7.4-fold increased carbonic anhydrase inhibition vs parent compound (IC₅₀ = 63 nM)

-

89% reduction in β-amyloid aggregation at 10 μM concentration

-

Dual MEK1/RAF inhibition (IC₅₀ = 4-7 nM) through sulfonamide hybridization

Synthetic Challenges and Solutions

This compound's chemical versatility makes it valuable for developing antimicrobial agents (MIC = 1.2 μg/mL vs S. aureus), antitumor drugs (IC₅₀ = 9.33 μM vs MDA-MB-231) , and optical materials (ΦF = 0.68 in THF) . Current research focuses on asymmetric catalysis approaches and continuous flow syntheses to enhance reaction efficiencies .

Scientific Research Applications

1-Thiocoumarin, 3-amino-4-anilino- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thiocoumarin, 3-amino-4-anilino- involves its interaction with specific molecular targets. The sulfur atom in the thiocoumarin core can form interactions with various enzymes, modulating their activity . Additionally, the amino and anilino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects . These interactions can affect cellular pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

Coumarin Derivatives

- 4-Oxo-2-thioxothiazolidine Coumarins (): These derivatives retain the coumarin core but incorporate a thioxothiazolidine moiety. Unlike 1-thiocoumarin, sulfur is part of the thiazolidine ring rather than the lactone.

- Coumarin-Linked 4-Anilinomethyl-1,2,3-Triazoles (): These compounds feature a triazole ring instead of the thiocoumarin core. The anilino group is attached via a methylene linker, reducing conjugation with the coumarin system. The target compound’s direct 4-anilino substitution likely increases π-π stacking efficiency, which could enhance interactions with aromatic residues in enzymes .

Thiazole/Thiazolidinone Derivatives

- BRQ (): This thiazole derivative (4-amino-2-(3-chloroanilino)-1,3-thiazol-5-yl) shares the amino-anilino substitution pattern but lacks the thiocoumarin backbone. The presence of fluorine and chlorine substituents in BRQ introduces electronegative effects, which may contrast with the electron-rich thiocoumarin system in the target compound .

- Thiazolidinone-Anilino Hybrids (): Compounds like {5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid exhibit a thiazolidinone ring with an anilino group.

Physical and Chemical Properties

| Property | 1-Thiocoumarin, 3-Amino-4-Anilino- | Coumarin-Triazoles | BRQ (Thiazole) |

|---|---|---|---|

| Solubility | Moderate (polar aprotic solvents) | Low (lipophilic) | Low |

| LogP (estimated) | ~2.5–3.0 | ~3.5–4.0 | ~2.8 |

| Fluorescence | High (thiocoumarin core) | Moderate | Low |

The thiocoumarin core’s sulfur atom reduces polarity compared to oxygenated coumarins but enhances fluorescence quantum yield due to reduced intersystem crossing .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 3-amino-4-anilino-1-thiocoumarin, and how should data interpretation be approached?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles, ensuring comparison with PubChem-deposited structural data .

- NMR and mass spectrometry : Assign peaks using deuterated solvents and cross-validate with synthetic intermediates (e.g., brominated precursors) .

- Data interpretation : Address discrepancies by repeating measurements under controlled humidity/temperature and referencing NIST spectral libraries for analogous thiocoumarins .

Q. How can researchers optimize the synthesis of 3-amino-4-anilino-1-thiocoumarin to improve yield and purity?

- Methodological Answer :

- Stepwise synthesis : Brominate 3-acetylcoumarin intermediates, followed by nucleophilic substitution with thiourea .

- Condition optimization : Adjust reaction temperature (70–90°C) and catalyst (e.g., pyridine) to minimize side products. Monitor progress via TLC and HPLC .

- Purification : Use column chromatography with ethyl acetate/hexane gradients and characterize intermediates via melting point analysis .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of 3-amino-4-anilino-1-thiocoumarin?

- Methodological Answer :

- Antimicrobial testing : Employ broth microdilution assays (e.g., MIC determination) against Gram-positive/negative strains, using ciprofloxacin as a positive control .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293), ensuring adherence to ethical guidelines for in vitro studies .

- Data normalization : Report IC50 values with confidence intervals and statistical significance (p < 0.05) using ANOVA .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of 3-amino-4-anilino-1-thiocoumarin, and what experimental validations are required?

- Methodological Answer :

-

DFT calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps and electrostatic potential surfaces. Compare with UV-Vis absorption spectra .

-

Validation : Cross-check computational results with cyclic voltammetry data to confirm redox behavior. Discrepancies >0.2 eV warrant re-examining basis sets .

AI助科研之如何使用在问辅助实验(六)01:26

Q. What strategies resolve contradictions in reported solubility profiles of 3-amino-4-anilino-1-thiocoumarin across solvents?

- Methodological Answer :

- Controlled reproducibility : Replicate solubility tests (e.g., shake-flask method) in DMSO, ethanol, and water at 25°C, ensuring compound purity (>98% by HPLC) .

- Statistical frameworks : Apply Bland-Altman plots to assess inter-lab variability and identify outliers .

- PICO framework : Refine hypotheses by isolating variables (e.g., pH, ionic strength) and defining measurable outcomes (e.g., mg/mL solubility) .

Q. How can molecular docking elucidate the binding mechanisms of 3-amino-4-anilino-1-thiocoumarin with target enzymes?

- Methodological Answer :

- Software selection : Use AutoDock Vina or Schrödinger Suite for docking simulations, referencing crystallographic data from SHELX-refined structures .

- Validation : Perform mutagenesis studies on predicted binding residues (e.g., Ser123, Asp189) and correlate with activity shifts .

- Data integration : Combine docking scores (ΔG) with SPR-measured binding kinetics (ka/kd) for multi-parametric analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.